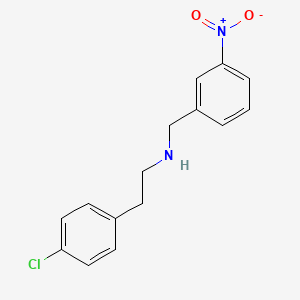
2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as N-nitro-4-chlorophenylethanamine or NNCPE, is an organic compound with a general formula of C11H12ClN3O2. It is an aromatic amine, which is a class of compounds containing both an amine group and an aromatic ring. NNCPE is a versatile compound, with applications in a wide range of scientific research areas.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine can be achieved through a multi-step process involving the reaction of a chlorobenzene derivative with an amine and a nitrobenzene derivative.
Starting Materials
4-chlorobenzaldehyde, ethylamine, 3-nitrobenzaldehyde, sodium triacetoxyborohydride, acetic acid, sodium hydroxide, chloroethane
Reaction
Step 1: Synthesize 4-chlorobenzylamine by reducing 4-chlorobenzaldehyde with sodium triacetoxyborohydride in acetic acid., Step 2: React 4-chlorobenzylamine with 3-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine., Step 3: Quaternize 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine with chloroethane to form a quaternary ammonium salt, which can be used for further chemical modifications.
Aplicaciones Científicas De Investigación
NNCPE has a wide range of applications in scientific research. It is used as a reagent to detect the presence of amino acids and proteins, as well as to measure the concentration of certain enzymes. NNCPE is also used in the synthesis of other compounds, such as 4-chloro-3-nitrobenzaldehyde and 3-nitro-4-chlorophenylacetic acid. In addition, NNCPE has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsant drugs.
Mecanismo De Acción
NNCPE is an aromatic amine, which means that it can act as an electron donor or acceptor in chemical reactions. Its electron donating properties make it useful for the synthesis of other compounds. NNCPE can also act as a catalyst in certain reactions, such as the reduction of nitro groups to amines.
Efectos Bioquímicos Y Fisiológicos
NNCPE has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. In addition, NNCPE has been found to have anti-inflammatory and analgesic effects, as well as neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NNCPE has several advantages for use in lab experiments. It is relatively easy to synthesize and is widely available. In addition, it is stable and non-toxic. However, NNCPE can be expensive and can be difficult to handle due to its low solubility in water.
Direcciones Futuras
There are several potential future directions for research on NNCPE. One potential direction is to further investigate its effects on biochemical and physiological processes, such as its effects on MAO and its anti-inflammatory and analgesic effects. Another potential direction is to investigate its potential applications in the synthesis of other compounds, such as pharmaceuticals. Additionally, further research could be done on its mechanism of action and its potential uses as a catalyst in other reactions.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20/h1-7,10,17H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVWEYPZMWVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366358 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine | |
CAS RN |
355383-31-2 |
Source


|
| Record name | 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)





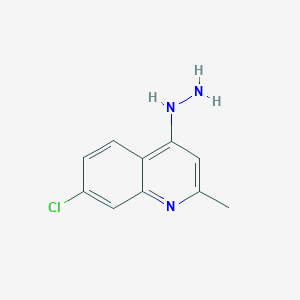
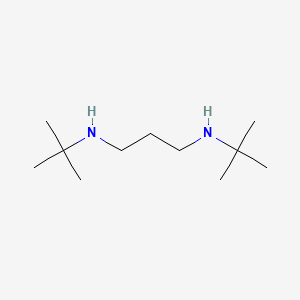
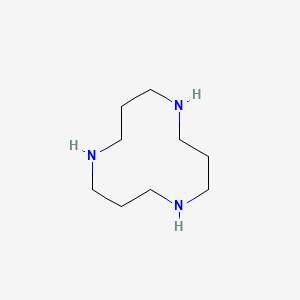
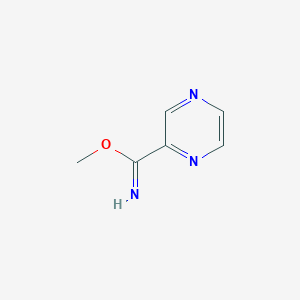
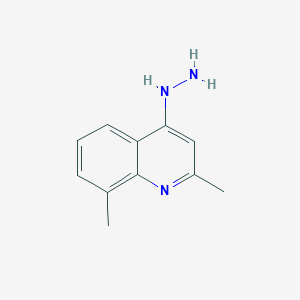
![4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348411.png)
![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)